L-Glutaryl Carnitine-d9 Chloride
Description
L-Glutaryl Carnitine-d9 Chloride (C₁₂H₁₃D₉ClNO₆; MW: 285.36) is a stable isotope-labeled derivative of L-glutaryl carnitine, where nine hydrogen atoms are replaced by deuterium. It serves as an internal standard for quantifying L-glutaryl carnitine in biological samples using GC- or LC-MS. The compound is characterized by high purity (>95% HPLC), storage at -20°C, and applications in metabolic research . Its structure includes a glutaryl moiety (a five-carbon dicarboxylic acid) esterified to deuterated L-carnitine, enabling precise tracking of fatty acid oxidation and metabolic disorders .
Properties
Molecular Formula |
C₁₂H₁₃D₉ClNO₆ |
|---|---|
Molecular Weight |
284.35 |
Synonyms |
(2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-(trimethyl-d9)-1-propanaminium Chloride; Glutarylcarnitine-d9 Chloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among deuterated carnitine derivatives lie in their acyl chain length, isotopic labeling positions, and stereochemistry. Below is a comparative analysis:
Functional Implications :
- Acyl Chain Length: Compounds like Lauroyl- and Decanoyl-carnitine-d9 are involved in long-chain fatty acid metabolism, while L-Glutaryl Carnitine-d9 is specific to disorders like glutaric acidemia type I .
- Stereochemistry : DL-Carnitine-d9 (racemic mixture) is used for total carnitine quantification, whereas L-isomers (e.g., L-Glutaryl Carnitine-d9) are biologically active in human metabolism .
- Deuterium Labeling : The position and number of deuterium atoms (e.g., d9 vs. d3) affect isotopic separation in MS, ensuring accuracy in quantification .
Analytical Performance and Research Findings
- This compound: Validated in detecting glutaric acidemia, a disorder of lysine metabolism. Its deuterated form minimizes interference from endogenous carnitine in MS analysis .
- Lauroyl-L-carnitine-d9 Chloride : Used in lipidomics to study acyl-CoA dehydrogenase deficiencies. Studies show its accumulation correlates with mitochondrial dysfunction .
- DL-Carnitine-d9 Chloride : Demonstrated utility in distinguishing D- and L-carnitine pharmacokinetics. Research indicates D-carnitine inhibits L-carnitine transport competitively .
- Decanoyl-L-carnitine-d9 Chloride: Applied in β-oxidation flux assays, with deuterium labeling enabling precise measurement of medium-chain fatty acid oxidation rates .
Q & A
Q. What is the role of L-Glutaryl Carnitine-d9 Chloride in metabolic flux analysis?
this compound serves as a stable isotope-labeled internal standard for quantifying endogenous carnitine derivatives via mass spectrometry (MS). Its deuterium-labeled structure minimizes interference with endogenous metabolites, enabling precise tracking of glutaryl carnitine levels in biological matrices like plasma or tissue homogenates. Researchers typically use it in liquid chromatography-tandem MS (LC-MS/MS) workflows, where its retention time and fragmentation patterns are matched to unlabeled analogs for accurate quantification .
Q. How is this compound synthesized, and what purity thresholds are critical for research use?
The synthesis involves reacting L-carnitine with deuterated glutaryl chloride under anhydrous conditions. Key steps include:
- Acylation : L-carnitine reacts with glutaryl chloride-d9 in a molar ratio of 1:1.1 to ensure complete esterification.
- Purification : Column chromatography or recrystallization removes unreacted precursors.
- Quality Control : Purity >98% (via HPLC) is essential to avoid isotopic dilution errors in MS. Residual solvents (e.g., dichloromethane) must be <0.1% to prevent ion suppression .
Q. What analytical techniques validate the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation at specific positions (e.g., methyl groups). High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic distribution. For example, a +9 Da shift compared to unlabeled carnitine confirms deuterium labeling. Purity is assessed via reverse-phase HPLC with UV detection at 210 nm .
Advanced Research Questions
Q. How do researchers optimize LC-MS/MS parameters for this compound quantification?
Key parameters include:
- Ionization : Electrospray ionization (ESI) in positive mode, with source temperature 150°C and capillary voltage 3.5 kV.
- Fragmentation : Collision energy (CE) optimized to 20–25 eV to generate diagnostic fragments (e.g., m/z 85 for the carnitine backbone).
- Chromatography : A C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile achieves baseline separation from isobaric interferences .
Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency?
Variability arises from incomplete deuterium incorporation during synthesis. Solutions include:
Q. How should researchers design experiments to resolve contradictory data in carnitine transporter studies?
Contradictions often stem from differences in cellular uptake kinetics or matrix effects. Experimental design considerations:
Q. What are the implications of isotopic impurity in this compound for kinetic studies?
Even minor impurities (e.g., -d8 or -d7 species) skew kinetic measurements by altering the isotope effect. Mitigation steps:
- Spectral Deconvolution : Use software tools (e.g., Skyline) to isolate the -d9 signal.
- Batch Rejection : Discard batches with isotopic purity <98% .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
